molecular formula C29H36ClN7O2 B2763707 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide CAS No. 902929-03-7

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

Cat. No.: B2763707
CAS No.: 902929-03-7
M. Wt: 550.1
InChI Key:
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Description

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C29H36ClN7O2 and its molecular weight is 550.1. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exhibit a broad spectrum of biological activities . The interaction between the compound and its targets can result in changes that lead to the observed biological effects.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected. These pathways and their downstream effects would likely correspond to the biological activities mentioned above.

Result of Action

Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level.

Properties

CAS No.

902929-03-7

Molecular Formula

C29H36ClN7O2

Molecular Weight

550.1

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C29H36ClN7O2/c1-21(2)20-36-28(39)24-9-3-4-10-25(24)37-26(32-33-29(36)37)11-12-27(38)31-13-6-14-34-15-17-35(18-16-34)23-8-5-7-22(30)19-23/h3-5,7-10,19,21H,6,11-18,20H2,1-2H3,(H,31,38)

SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCCN4CCN(CC4)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

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